5-pyridin-3-ylthiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

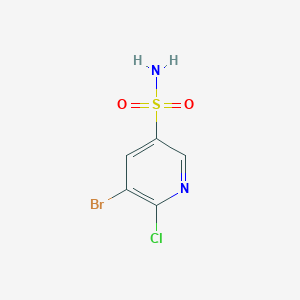

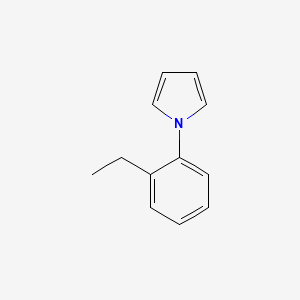

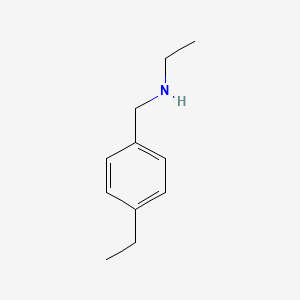

5-Pyridin-3-ylthiophene-2-carboxylic Acid, also known as Thiophene Pyridine Carboxylic Acid, is a heterocyclic chemical compound composed of a 5-membered thiophene ring linked to a pyridine ring through a carboxylic acid functional group. It has a molecular weight of 205.24 .

Molecular Structure Analysis

The molecular formula of 5-Pyridin-3-ylthiophene-2-carboxylic Acid is C10H7NO2S . The InChI code is 1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) . The Canonical SMILES is C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pyridin-3-ylthiophene-2-carboxylic Acid include a molecular weight of 205.23 g/mol , XLogP3-AA of 2.1 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 2 , Exact Mass of 205.01974964 g/mol , Monoisotopic Mass of 205.01974964 g/mol , Topological Polar Surface Area of 78.4 Ų , Heavy Atom Count of 14 , and Formal Charge of 0 .Aplicaciones Científicas De Investigación

- Thiophene derivatives are utilized as corrosion inhibitors .

- They play a prominent role in the advancement of organic semiconductors .

- They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Industrial Chemistry and Material Science

Pharmacology

Safety And Hazards

Propiedades

IUPAC Name |

5-pyridin-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENDYXUZFUWIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406257 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-pyridin-3-ylthiophene-2-carboxylic Acid | |

CAS RN |

278803-20-6 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1309401.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)